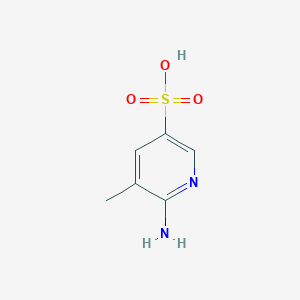

6-Amino-5-methylpyridine-3-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-methylpyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-4-2-5(12(9,10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKHWWIMOQYJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364496 | |

| Record name | 6-amino-5-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40741-48-8 | |

| Record name | 6-amino-5-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid

This guide provides a comprehensive, technically detailed pathway for the synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid, a valuable heterocyclic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the synthetic strategy, reaction mechanisms, and experimental considerations.

Introduction and Strategic Approach

This compound is a substituted pyridine derivative featuring both a basic amino group and an acidic sulfonic acid moiety. This amphoteric nature makes it an interesting building block for the synthesis of novel compounds with tailored physicochemical properties.

The user's initial query suggested a synthesis from 2-Amino-3-picoline. However, a thorough analysis of the target molecule's structure, this compound, reveals that a direct transformation from 2-Amino-3-picoline (2-amino-3-methylpyridine) is not feasible due to the differing substitution patterns of the amino and methyl groups. The correct precursor for the desired product is 2-amino-5-methylpyridine . This guide, therefore, outlines a robust two-stage synthesis commencing with the preparation of 2-amino-5-methylpyridine from the readily available starting material, 3-methylpyridine (3-picoline), followed by its direct sulfonation to yield the target compound.

Part 1: Synthesis of the Key Precursor: 2-Amino-5-methylpyridine

The synthesis of 2-amino-5-methylpyridine from 3-methylpyridine is a well-established industrial process, often referred to as the Chichibabin reaction. This amination reaction involves the use of sodium amide in an inert solvent.

Reaction Scheme: Synthesis of 2-Amino-5-methylpyridine

Caption: Synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine.

Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine[1][2]

Materials:

-

3-Methylpyridine (anhydrous)

-

Sodium amide (sodamide)

-

Anhydrous xylene or a similar inert high-boiling solvent

-

Methanol

-

Water

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, disperse finely divided sodium amide in anhydrous xylene.

-

Heat the mixture to approximately 130-140 °C with vigorous stirring.

-

Slowly add anhydrous 3-methylpyridine to the hot dispersion. The reaction is exothermic and will evolve hydrogen gas, leading to an increase in pressure if performed in a sealed vessel.

-

After the addition is complete, maintain the reaction mixture at around 130 °C for 4-5 hours with continuous stirring.

-

After the reaction is complete, carefully quench the reaction mixture by the slow addition of methanol, followed by water, to decompose any unreacted sodium amide.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product, a mixture of 2-amino-5-methylpyridine and 2-amino-3-methylpyridine, is then purified by fractional distillation to isolate the desired 2-amino-5-methylpyridine.

Part 2: Sulfonation of 2-Amino-5-methylpyridine

The final step in the synthesis is the direct sulfonation of the 2-amino-5-methylpyridine precursor. The strong activating and directing effect of the amino group at the 2-position (equivalent to the 6-position) will direct the electrophilic substitution to the vacant ortho-position, which is C3.

Reaction Scheme: Sulfonation of 2-Amino-5-methylpyridine

Caption: Sulfonation of 2-Amino-5-methylpyridine.

Experimental Protocol: Synthesis of this compound[3]

This protocol is adapted from the established procedure for the sulfonation of 2-aminopyridine.

Materials:

-

2-Amino-5-methylpyridine

-

Concentrated sulfuric acid

-

Aluminum powder

-

Ethanol

-

Crushed ice

-

Deionized water

Procedure:

-

In a reaction vessel capable of withstanding high temperatures, carefully add 2-amino-5-methylpyridine to an excess of concentrated sulfuric acid with cooling.

-

Add a small amount of aluminum powder to the mixture.

-

Heat the reaction mixture to 210 °C with stirring for approximately 5 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The resulting precipitate is the crude this compound.

-

Filter the precipitate and wash it with cold water.

-

The crude product can be further purified by recrystallization from hot water.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |

| 1 | Amination | 3-Methylpyridine, Sodium amide | Anhydrous Xylene | 130-140 | 4-5 | High |

| 2 | Sulfonation | 2-Amino-5-methylpyridine, Conc. H2SO4, Al powder | None | 210 | 5 | Moderate to High |

Overall Experimental Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

In-depth Discussion and Scientific Rationale

As a Senior Application Scientist, it is imperative to not only provide a method but to also instill an understanding of the underlying chemical principles and practical considerations.

Part 1: Precursor Synthesis - The Chichibabin Amination

The choice of the Chichibabin reaction for the synthesis of 2-amino-5-methylpyridine is dictated by its efficiency and the use of readily available starting materials. The mechanism involves the nucleophilic attack of the amide ion (NH₂⁻) on the pyridine ring. The reaction proceeds preferentially at the 2- and 6-positions due to the electron-withdrawing nature of the ring nitrogen, which makes these positions more electrophilic. In the case of 3-methylpyridine, amination occurs at both the 2- and 6-positions, leading to a mixture of 2-amino-5-methylpyridine and 2-amino-3-methylpyridine. The separation of these isomers is the critical step in this part of the synthesis and requires efficient fractional distillation. The use of an inert, high-boiling solvent like xylene is crucial to achieve the necessary reaction temperature. The reaction is highly exothermic and evolves hydrogen gas, which necessitates careful control of the addition rate of 3-methylpyridine and adequate ventilation.

Part 2: Electrophilic Sulfonation

The sulfonation of the 2-amino-5-methylpyridine intermediate is a classic example of electrophilic aromatic substitution on a substituted pyridine ring. The amino group at the 2-position is a strong activating group and an ortho-, para-director. The para-position (C5) is blocked by the methyl group. The ortho-position (C3) is therefore the most favorable site for electrophilic attack. The methyl group at C5 is a weakly activating group and also an ortho-, para-director, directing to C4 and C6 (which is equivalent to C2 and is occupied by the amino group). Thus, the directing effects of both substituents align to strongly favor the introduction of the sulfonic acid group at the C3 position.

The use of concentrated sulfuric acid at a high temperature, along with aluminum powder as a catalyst, provides the harsh conditions necessary to overcome the inherent lower reactivity of the pyridine ring towards electrophilic substitution compared to benzene. The aluminum powder is believed to facilitate the reaction, although the exact mechanism is not fully elucidated in the available literature for this specific reaction. It may act as a Lewis acid to increase the electrophilicity of the sulfonating species.

Safety Considerations:

-

Sodium amide is a highly reactive and water-sensitive reagent. It should be handled under an inert atmosphere and away from any sources of moisture.

-

The Chichibabin reaction evolves hydrogen gas, which is flammable. The reaction should be conducted in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

-

The sulfonation reaction is performed at a high temperature and should be carefully monitored. The addition of the reaction mixture to ice should be done slowly and with caution due to the exothermic nature of the dilution of concentrated sulfuric acid.

References

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Amino-5-methylpyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-methylpyridine-3-sulfonic acid is a substituted pyridine derivative with functionalities that make it a compound of interest in synthetic and medicinal chemistry. Its structure, featuring an amino group, a methyl group, and a sulfonic acid moiety on a pyridine ring, imparts a unique combination of acidic, basic, and aromatic characteristics. Understanding the precise physicochemical properties of this molecule is paramount for its effective application in drug design, materials science, and as a versatile chemical intermediate. This guide provides a detailed examination of its key properties, supported by established analytical protocols and field-proven insights to ensure technical accuracy and practical utility for researchers.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound. The pyridine ring provides a stable scaffold, while the sulfonic acid group confers strong acidic properties and hydrophilicity. The amino group acts as a weak base and a site for further functionalization.

The structural arrangement of these groups dictates the molecule's electronic distribution, reactivity, and intermolecular interactions.

Caption: 2D Chemical Structure of this compound.

Core Compound Identifiers

A summary of essential identification and molecular properties is provided below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | J&K Scientific |

| CAS Number | 40741-48-8 | CymitQuimica[1] |

| Molecular Formula | C₆H₈N₂O₃S | J&K Scientific |

| Molecular Weight | 188.20 g/mol | J&K Scientific |

| InChI Key | CKKHWWIMOQYJAT-UHFFFAOYSA-N | J&K Scientific |

| SMILES | CC1=CC(=CN=C1N)S(=O)(=O)O | J&K Scientific |

| Typical Purity | 97% | J&K Scientific, CymitQuimica[1] |

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. For drug development professionals, properties like solubility and pKa are fundamental to understanding absorption, distribution, metabolism, and excretion (ADME).

Solubility Profile

The presence of the highly polar sulfonic acid group suggests significant aqueous solubility, particularly in its deprotonated (sulfonate) form. However, the aromatic pyridine ring and methyl group introduce some lipophilic character. Solubility is therefore expected to be highly dependent on the pH of the medium.

-

In acidic media (low pH): The amino group will be protonated (-NH₃⁺) and the sulfonic acid will be in its neutral form (-SO₃H).

-

In neutral media (physiological pH ~7.4): The sulfonic acid will be deprotonated (-SO₃⁻) and the amino group will be neutral (-NH₂), forming a zwitterion. This zwitterionic nature often enhances aqueous solubility.

-

In basic media (high pH): The sulfonic acid will be deprotonated (-SO₃⁻), and the amino group will remain neutral (-NH₂), resulting in an anionic species.

While specific experimental solubility data for this compound is not widely published, its structural analogue, metanilic acid (3-aminobenzenesulfonic acid), is described as being slightly soluble in water, with a reported value of less than 1 mg/mL at 22 °C[2]. Given the additional methyl group, a similar or slightly lower solubility might be anticipated, though the pyridine nitrogen introduces complexity that necessitates experimental verification.

Acid-Base Properties (pKa)

The molecule possesses two primary ionizable groups: the strongly acidic sulfonic acid group and the weakly basic amino group. The pyridine ring nitrogen is also weakly basic.

-

Sulfonic Acid (pKa₁): Aromatic sulfonic acids are strong acids. For reference, the pKa of benzenesulfonic acid is approximately -2.8, and the pKa of metanilic acid is 3.74[2]. The electron-donating effects of the amino and methyl groups on the pyridine ring would likely increase the pKa of the sulfonic acid group compared to unsubstituted pyridine-3-sulfonic acid, making it a slightly weaker acid. A pKa value in the range of 2.5-4.0 is a reasonable estimate.

-

Amino Group (pKa₂): The pKa of the conjugate acid of the 6-amino group will be influenced by the electron-withdrawing sulfonic acid group. This effect will lower its basicity compared to a simple aminopyridine. The pKa for this group is likely to be in the range of 3.0-5.0.

Accurate determination of these pKa values is crucial for predicting the compound's charge state at a given pH, which directly impacts its solubility, membrane permeability, and receptor-binding interactions.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following protocols describe robust, self-validating methods for determining key physicochemical properties.

Protocol: Determination of Aqueous Thermodynamic Solubility

This protocol is based on the well-established shake-flask method, which is considered the gold standard for measuring equilibrium solubility.[3]

Rationale: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing a thermodynamically stable solubility value. Using HPLC for quantification offers high specificity and sensitivity and can simultaneously monitor for compound degradation.[4]

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Prepare aqueous buffer solutions at relevant pH values (e.g., pH 2.0, 7.4, and 9.0). Develop and validate a stability-indicating HPLC method for the quantification of this compound.[5]

-

Incubation: Add an excess amount of the solid compound to vials containing each buffer solution. The presence of undissolved solid should be visible.

-

Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate.[3]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.[4]

-

Separation: Immediately separate the solid and liquid phases by centrifugation at high speed (e.g., >10,000 g) or by passing through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent further dissolution or precipitation.

-

Analysis: Dilute the clear supernatant and analyze its concentration using the validated HPLC method. Measure the final pH of the supernatant to confirm it has not shifted.

Protocol: Determination of pKa by Potentiometric Titration

This method is a highly precise and widely used technique for pKa determination.[6] It involves monitoring pH changes as a titrant of known concentration is added to a solution of the compound.[7]

Rationale: Potentiometric titration directly measures the buffering regions of an ionizable compound. The pKa corresponds to the pH at which 50% of the functional group is ionized, which is found at the half-equivalence point on the titration curve. Plotting the first or second derivative of the curve helps to accurately identify the equivalence points.[8]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

Preparation: Accurately prepare a solution of the compound (e.g., 1-5 mM) in purified water, potentially with a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[9] Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[10]

-

Calibration: Calibrate a pH meter using at least three standard buffers that bracket the expected pKa values.

-

Titration: Place the analyte solution in a thermostatted vessel on a magnetic stirrer and immerse the pH electrode.[10] Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. To accurately find the equivalence point(s), plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) against the titrant volume.[8] The peak of the first derivative plot indicates the equivalence point.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume needed to reach the first equivalence point). If multiple ionizable groups are present, this process is repeated for each equivalence point.

Spectroscopic and Chromatographic Profile

Characterization by spectroscopic and chromatographic methods is essential for identity confirmation and purity assessment.

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands for this compound would include:

-

N-H stretching: Two bands around 3450-3300 cm⁻¹ for the primary amine. For comparison, 2-amino-5-methylpyridine shows N-H stretching bands around 3444 and 3335 cm⁻¹.[11]

-

S=O stretching: Strong, characteristic bands for the sulfonyl group, typically appearing in the 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions.

-

S-O stretching: A band for the S-OH bond, typically around 900-850 cm⁻¹.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

Chromatographic Analysis

Due to its polar and ionic nature, reversed-phase HPLC can be challenging. A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, is often effective for retaining and separating sulfonic acids.[12] Alternatively, ion chromatography with suppressed conductivity detection is a robust method for quantifying sulfonic acids.[13]

Example HPLC Method Conditions (Starting Point):

-

Column: Mixed-mode (e.g., reversed-phase/anion-exchange)

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of B, increasing gradually.

-

Detection: UV (e.g., 254 nm or 270 nm) or ELSD/MS for universal detection.[12]

Conclusion

This compound is a multifunctional molecule whose utility is deeply rooted in its physicochemical properties. Its zwitterionic potential, pH-dependent solubility, and distinct acidic and basic centers are critical parameters that govern its behavior. The experimental protocols detailed in this guide provide a reliable framework for researchers to accurately characterize this compound, enabling its confident application in drug discovery and advanced chemical synthesis. A thorough understanding of these foundational properties is the cornerstone of rational design and successful development.

References

-

Loba Chemie. 2-AMINO-5-METHYLPYRIDINE | 1603-41-4. Available from: [Link]

-

Wikipedia. Metanilic acid. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan J. Chem. 2013;6(3):196-200. Available from: [Link]

-

J&K Scientific. This compound, 97% | 40741-48-8. Available from: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

ACS Publications. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Anal. Chem. 1971;43(13):1822-1824. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. Int J Pharm Sci Res. 2016;7(4):1612-19. Available from: [Link]

-

NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]

-

Wiley Analytical Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

- Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.

-

HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Available from: [Link]

-

World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

PubMed. Determination of sulfonic acids and alkylsulfates by ion chromatography in water. J Chromatogr A. 2008;1190(1-2):233-40. Available from: [Link]

-

PubChem. 3-Pyridinesulfonic acid. Available from: [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]

-

ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Available from: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Metanilic acid - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. who.int [who.int]

- 5. ijpsr.com [ijpsr.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. helixchrom.com [helixchrom.com]

- 13. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 6-Amino-5-methylpyridine-3-sulfonic acid (CAS 40741-48-8)

This technical guide provides a comprehensive framework for the characterization of 6-Amino-5-methylpyridine-3-sulfonic acid, a key heterocyclic compound with potential applications in pharmaceutical and chemical research. Given the limited availability of public experimental data for this specific molecule, this guide integrates foundational analytical principles with data from analogous compounds to present a robust methodology for its synthesis, purification, and detailed characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply rigorous analytical techniques to novel chemical entities.

Introduction: Unveiling the Molecular Identity

This compound (CAS 40741-48-8) is a substituted pyridine derivative featuring both an amino and a sulfonic acid group. These functional groups confer distinct chemical properties that are critical to its potential biological activity and application. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] A thorough characterization is paramount to ensure the identity, purity, and consistency of this compound in any research or development endeavor.

Table 1: Core Molecular Identifiers for CAS 40741-48-8

| Identifier | Value | Source |

| CAS Number | 40741-48-8 | [4][5][6] |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₆H₈N₂O₃S | [6][7] |

| Molecular Weight | 188.20 g/mol | [6] |

| InChI Key | CKKHWWIMOQYJAT-UHFFFAOYSA-N | [5][6] |

| SMILES | CC1=CC(=CN=C1N)S(=O)(=O)O | [6] |

Synthesis and Purification: A Pathway to a Pure Analyte

A reported synthesis of this compound involves the sulfonation of 2-Amino-3-picoline.[8] This reaction is typically carried out using concentrated sulfuric acid at elevated temperatures.[9]

Synthetic Protocol

A plausible synthetic route is the direct sulfonation of 2-amino-3-picoline.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-picoline (1 mole).

-

Carefully add concentrated sulfuric acid (3 moles) to the flask while cooling in an ice bath.

-

Add a catalytic amount of aluminum powder.

-

Heat the reaction mixture to 160-210°C and maintain for 5-20 hours.[9]

-

After cooling to room temperature, the reaction mixture is poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from hot water to yield the final product.

Purification and Quality Control

Recrystallization from water is a primary method for purification. The purity of the synthesized compound should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection, as detailed in the characterization section below. The acceptance criterion for purity should be ≥97% for research applications.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the target compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum (in D₂O):

The zwitterionic nature of the molecule in a neutral aqueous solution will influence the chemical shifts. The sulfonic acid group will be deprotonated (SO₃⁻) and the pyridine nitrogen is likely to be protonated.

-

δ ~2.3-2.5 ppm (s, 3H): This singlet corresponds to the methyl group (CH₃) protons at position 5.

-

δ ~7.5-7.7 ppm (s, 1H): This singlet is attributed to the aromatic proton at position 4 of the pyridine ring.

-

δ ~8.2-8.4 ppm (s, 1H): This singlet corresponds to the aromatic proton at position 2 of the pyridine ring.

Predicted ¹³C NMR Spectrum (in D₂O):

-

δ ~15-20 ppm: Methyl carbon (C5-CH₃).

-

δ ~120-150 ppm: Aromatic carbons of the pyridine ring. The exact shifts will be influenced by the substituents.

-

C2: Expected to be significantly downfield due to the influence of the protonated ring nitrogen and the amino group.

-

C3: Expected to be downfield due to the sulfonic acid group.

-

C4: Aromatic CH.

-

C5: Aromatic carbon attached to the methyl group.

-

C6: Aromatic carbon attached to the amino group.

Experimental Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1650-1580 | N-H bend | Primary Amine |

| 1600-1475 | C=C and C=N stretch | Pyridine Ring |

| 1250-1150 | Asymmetric SO₂ stretch | Sulfonic Acid |

| 1080-1010 | Symmetric SO₂ stretch | Sulfonic Acid |

| 1335-1250 | C-N stretch | Aromatic Amine |

Experimental Protocol for FTIR Analysis:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound.

Predicted Mass Spectrum (ESI):

-

Positive Ion Mode: Expect a prominent peak for the protonated molecule [M+H]⁺ at m/z 189.03.

-

Negative Ion Mode: Expect a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 187.01.

Fragmentation Pattern:

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for sulfonated aromatic compounds include the loss of SO₂ (64 Da) or SO₃ (80 Da).[10]

Caption: A potential fragmentation pathway in positive ion ESI-MS.

Experimental Protocol for LC-MS Analysis:

-

Dissolve the sample in a suitable solvent (e.g., methanol/water mixture).

-

Inject the sample into an HPLC system coupled to a mass spectrometer with an ESI source.

-

Acquire mass spectra in both positive and negative ion modes.

-

Analyze the data to determine the molecular weight and identify key fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity and quantifying the compound. A reverse-phase method would be a suitable starting point.

Table 3: Proposed HPLC Method

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Provides acidic pH to ensure consistent ionization. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |

| Gradient | 5% B to 95% B over 15 minutes | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at ~260 nm | Pyridine derivatives typically have a strong UV absorbance in this region. |

| Injection Volume | 10 µL | Standard injection volume. |

Experimental Protocol for HPLC Analysis:

-

Prepare a stock solution of the sample in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Set up the HPLC system with the conditions outlined in Table 3.

-

Inject the standards and the sample.

-

Analyze the chromatograms to determine the retention time and peak area.

-

Calculate the purity of the sample by dividing the peak area of the main component by the total peak area.

Physical and Chemical Properties

While experimental data is scarce, some properties can be predicted based on analogous compounds.

Table 4: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Basis of Prediction |

| Melting Point | >300 °C | Pyridine-3-sulfonic acid has a melting point of >300 °C.[11] The presence of strong intermolecular forces (hydrogen bonding, ionic interactions) suggests a high melting point. |

| Solubility | Soluble in water, insoluble in non-polar organic solvents. | The presence of the sulfonic acid and amino groups makes the molecule highly polar and capable of forming hydrogen bonds with water. Pyridine-3-sulfonic acid is soluble in water.[11][12] |

| Appearance | White to off-white crystalline solid. | Similar pyridine sulfonic acids are described as white crystalline solids.[11] |

Biological Activity and Safety Considerations

Potential Biological Activity

Aminopyridine derivatives are known for a wide range of pharmacological activities.[1][2][3] They can act as ion channel modulators, and some have shown potential as antibacterial, anti-inflammatory, and anti-cancer agents.[3][13] The specific biological activity of this compound would need to be determined through in vitro and in vivo screening assays.

Safety and Handling

Based on available supplier information, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, purification, and detailed characterization of this compound (CAS 40741-48-8). By leveraging a combination of predictive analysis based on analogous structures and established analytical protocols, researchers can confidently establish the identity, purity, and key physicochemical properties of this compound. The methodologies outlined herein are designed to be adaptable and form a solid foundation for further investigation into the potential applications of this molecule in drug discovery and development.

References

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-23.

- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.

- BenchChem. (n.d.). A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds.

- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.

- ChemBK. (n.d.). Pyridine-3-sulfonic acid for synthesis.

- Emco Chemicals. (n.d.). Pyridine-3-sulfonic Acid | CAS 636-45-9.

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-23.

- ChemicalBook. (n.d.). PYRIDINE-2-SULFONIC ACID | 15103-48-7.

- ResearchGate. (n.d.).

- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 633-637.

- Chemical Bull Pvt. Ltd. (n.d.). Pyridine-3-Sulfonic Acid | 636-73-7.

- University of Hertfordshire. (2021). Pyridine sulfonic acid.

- PubMed. (n.d.).

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (2023). This compound | 40741-48-8.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4-Aminopyridine-3-Sulfonic Acid.

- PubMed Central (PMC). (2023).

- analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound CAS#:.

- SpectraBase. (n.d.). Pyridine.

- BenchChem. (n.d.). 6-Amino-5-nitropyridine-3-sulfonic acid | 62009-38-5.

- CymitQuimica. (n.d.). This compound.

- St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.

- ResearchGate. (n.d.). FT-IR spectra of Poly(aniline-co-aniline-2-sulfonic acid) (curve top),...

- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.

- ResearchGate. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.

- J&K Scientific. (n.d.). This compound, 97% | 40741-48-8.

Sources

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. This compound | 40741-48-8 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound CAS#: [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. Pyridine-3-sulfonic Acid | CAS 636-45-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Amino-5-methylpyridine-3-sulfonic acid

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic analysis of 6-Amino-5-methylpyridine-3-sulfonic acid (CAS: 40741-48-8), a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer an integrated analytical strategy, emphasizing the causal reasoning behind methodological choices. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—as interconnected tools for unambiguous structural elucidation and characterization. Each section details not only the protocol but also the theoretical underpinnings and interpretive logic, providing researchers and drug development professionals with a robust, self-validating system for analyzing this and similar molecules.

Introduction: The Analytical Imperative

This compound is a substituted pyridine with a molecular formula of C₆H₈N₂O₃S and a molecular weight of approximately 188.20 g/mol .[2][3] Its structure combines an aromatic pyridine core, an electron-donating amino group, a methyl group, and a strongly acidic sulfonic acid moiety. This unique combination of functional groups dictates its chemical reactivity, solubility, and potential for biological interaction. Therefore, rigorous spectroscopic characterization is not merely a quality control step but a fundamental prerequisite for its application in any research or development context. An integrated approach, leveraging the strengths of multiple spectroscopic techniques, is essential to confirm its identity, purity, and structural integrity.

Integrated Spectroscopic Workflow

The comprehensive analysis of a molecule like this compound relies on a logical workflow where each technique provides a unique piece of the structural puzzle. The results are synergistic, with data from one method complementing and confirming the findings of another.

Figure 1: An integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Rationale and Experimental Causality NMR spectroscopy is the cornerstone of molecular structure elucidation, providing definitive information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR will confirm the number and connectivity of all non-exchangeable protons and carbons, respectively.

The choice of solvent is a critical experimental parameter. Due to the presence of the acidic sulfonic acid proton and the amino protons, a deuterated protic solvent like D₂O could lead to H-D exchange, causing those signals to disappear. Therefore, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the preferred solvent.[1] It is an aprotic polar solvent capable of dissolving the compound while preserving the signals from the -NH₂ and -SO₃H protons, making them observable in the ¹H NMR spectrum.

3.2. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25°C.

-

Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Acquire several hundred to a few thousand scans to achieve adequate signal intensity.

-

3.3. Expected Data and Interpretation

| ¹H NMR (DMSO-d₆, 300 MHz) | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton (H2/H4) | ~8.0 - 8.5 | Singlet | 1H | Pyridine Ring CH |

| Aromatic Proton (H4/H2) | ~7.5 - 8.0 | Singlet | 1H | Pyridine Ring CH |

| Amino Protons | ~6.0 - 7.0 (broad) | Singlet (broad) | 2H | -NH₂ |

| Methyl Protons | ~2.2 - 2.5 | Singlet | 3H | -CH₃ |

| Sulfonic Acid Proton | >10.0 (very broad) | Singlet (broad) | 1H | -SO₃H |

| ¹³C NMR (DMSO-d₆, 75 MHz) | Expected δ (ppm) | Assignment |

| Aromatic Carbon | ~150 - 160 | C6-NH₂ |

| Aromatic Carbon | ~145 - 155 | C-SO₃H |

| Aromatic Carbon | ~140 - 150 | C2/C4 |

| Aromatic Carbon | ~120 - 130 | C4/C2 |

| Aromatic Carbon | ~110 - 120 | C5-CH₃ |

| Methyl Carbon | ~15 - 20 | -CH₃ |

Interpretation Note: The broadness of the -NH₂ and -SO₃H signals is due to chemical exchange and quadrupole effects from the nitrogen atom. The exact chemical shifts of the aromatic protons are influenced by the combined electronic effects of the amino, methyl, and sulfonic acid groups. 2D NMR techniques like COSY and HSQC can be used for definitive assignment of proton and carbon signals.[1]

Infrared (IR) Spectroscopy

4.1. Rationale and Experimental Causality IR spectroscopy is unparalleled for the rapid identification of functional groups. Each covalent bond vibrates at a characteristic frequency, producing a unique "fingerprint" for the molecule. For this compound, IR will confirm the presence of the N-H bonds in the amino group, the S=O and S-O bonds of the sulfonic acid group, the C-H bonds of the methyl and pyridine moieties, and the vibrations of the pyridine ring itself.

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal sample preparation and avoids the need for KBr pellets.

4.2. Experimental Protocol: FTIR-ATR

-

Background Scan: Record a background spectrum of the clean ATR crystal (diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

4.3. Expected Data and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch | 3450 - 3300 | Medium | Asymmetric and symmetric stretching of the primary amine.[4] |

| O-H Stretch | 3000 - 2500 (very broad) | Broad, Weak | From the sulfonic acid -OH group, often overlapping with C-H stretches. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak | From the methyl group. |

| Pyridine Ring C=C, C=N Stretch | 1620 - 1450 | Strong-Medium | Multiple bands characteristic of the aromatic ring.[4] |

| S=O Asymmetric Stretch | ~1250 - 1150 | Strong | Characteristic strong absorption for sulfonyl groups.[5] |

| S=O Symmetric Stretch | ~1050 - 1030 | Strong | A second strong, characteristic absorption for sulfonyl groups.[6] |

| SO₂ Deformation | 650 - 550 | Medium | Scissoring and wagging modes of the SO₂ group.[5][6] |

UV-Visible (UV-Vis) Spectroscopy

5.1. Rationale and Experimental Causality UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically those involving π-electrons in conjugated systems. The substituted pyridine ring constitutes a chromophore. The amino and sulfonic acid groups act as auxochromes, modifying the wavelength and intensity of absorption. This technique is particularly useful for quantitative analysis and for studying the effects of pH on the molecule's electronic structure, as protonation or deprotonation of the amino and sulfonic acid groups will alter the conjugation and thus the absorption spectrum.[1]

5.2. Experimental Protocol: UV-Vis Spectrophotometry

-

Solvent Selection: Use a UV-transparent solvent such as methanol, ethanol, or buffered aqueous solutions.

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL in methanol).

-

Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the low µg/mL range).

-

Blanking: Use the pure solvent as a blank to zero the spectrophotometer.

-

Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.

-

(Optional) pH Study: Prepare a series of solutions in buffers of varying pH (e.g., pH 2, 7, and 10) to observe shifts in λₘₐₓ.[1]

5.3. Expected Data and Interpretation

| Solvent | Expected λₘₐₓ (nm) | Transition Type | Comments |

| Methanol | ~230 - 250 | π → π | High-energy transition of the aromatic system. |

| Methanol | ~280 - 320 | π → π / n → π* | Lower-energy transition, influenced by the amino auxochrome. |

Interpretation Note: In acidic solution (pH < 2), protonation of the ring nitrogen may cause a hypsochromic (blue) shift. In alkaline solution (pH > 9), deprotonation of the sulfonic acid and potential effects on the amino group may cause a bathochromic (red) shift. These shifts are diagnostic of the acidic and basic centers within the molecule.

Mass Spectrometry (MS)

6.1. Rationale and Experimental Causality Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide its elemental formula with high-resolution instruments. Electrospray Ionization (ESI) is the ideal ionization method for this polar, non-volatile molecule. Given the presence of the highly acidic sulfonic acid group, analysis in negative ion mode is the most logical choice.[1] This will readily promote the formation of the deprotonated molecule [M-H]⁻, providing a clear signal for the molecular ion.

6.2. Experimental Protocol: LC-MS (ESI⁻)

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer equipped with an ESI source. A simple direct infusion analysis may also be performed.

-

ESI Source Parameters (Negative Mode):

-

Capillary Voltage: ~ -3.0 to -4.0 kV

-

Nebulizing Gas (N₂): Set to an appropriate flow rate for stable spray.

-

Drying Gas (N₂): Set to a temperature of ~300-350°C.

-

-

Mass Analyzer: Scan a mass range that brackets the expected molecular weight (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer should be used to obtain an accurate mass.

6.3. Expected Data and Interpretation

| Ion | Expected m/z (Monoisotopic) | Comments |

| [M-H]⁻ | 187.0235 | The primary molecular ion expected in negative ESI mode. HRMS can confirm the formula C₆H₇N₂O₃S⁻. |

| [M-H-SO₃]⁻ | 107.0558 | A potential major fragment corresponding to the loss of sulfur trioxide (SO₃, 80 Da). |

Interpretation Note: Tandem MS (MS/MS) experiments can be performed by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides further structural confirmation. The loss of SO₃ is a common and diagnostic fragmentation pathway for aromatic sulfonic acids.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires a thoughtful, integrated approach. By systematically applying NMR, IR, UV-Vis, and Mass Spectrometry, a researcher can build a complete and unambiguous profile of the molecule. This guide has outlined not only the "how" but the "why" of the analytical workflow, grounding each experimental choice in sound scientific principles. Following these self-validating protocols will ensure data of the highest integrity, providing the trustworthy characterization necessary for advancing research and development in any field this molecule may impact.

References

- Benchchem. (n.d.). 6-Amino-5-nitropyridine-3-sulfonic acid.

- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.

- ChemicalBook. (n.d.). This compound synthesis.

- CymitQuimica. (n.d.). This compound.

- J&K Scientific. (n.d.). This compound, 97%.

- Varghese, B., et al. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry.

- Sigma-Aldrich. (n.d.). 6-amino-5-methylpyridine-3-sulfonamide.

- ChemicalBook. (n.d.). This compound.

- ResearchGate. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid.

- ResearchGate. (n.d.). UV-Vis spectra for 5 containing Ru(III) species.

-

National Institutes of Health (NIH). (n.d.). NMR analysis, cytotoxic activity and theoretical study of a complex between SRPIN340 and p-sulfonic acid calix[6]arene. Retrieved from

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

- ChemicalBook. (n.d.). This compound.

- National Institutes of Health (NIH). (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin.

- MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

A Comprehensive Technical Guide to the Solubility Profile of 6-Amino-5-methylpyridine-3-sulfonic acid

Abstract

This technical guide provides a detailed exploration of the solubility profile of 6-Amino-5-methylpyridine-3-sulfonic acid, a key consideration for its application in research, drug development, and chemical synthesis. In the absence of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of physical organic chemistry and structural analogy. Furthermore, it offers robust, step-by-step experimental protocols for the accurate determination of its solubility in a range of common laboratory solvents. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively formulate and utilize this compound in their work.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that governs its behavior in both biological and chemical systems.[1] For drug development professionals, understanding a compound's solubility is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. In the realm of chemical synthesis, solubility dictates the choice of reaction media, purification methods, and overall process efficiency.

This compound (C₆H₈N₂O₃S, Molar Mass: 188.20 g/mol ) is a substituted pyridine derivative featuring a strongly acidic sulfonic acid group, a basic amino group, and a lipophilic methyl group.[2][3] This unique combination of functional groups suggests a complex and interesting solubility profile that is highly dependent on the nature of the solvent.

Predicted Solubility Profile of this compound

A theoretical assessment of a compound's solubility can be derived from an analysis of its molecular structure and the principles of intermolecular forces. The presence of the highly polar sulfonic acid group (-SO₃H) is expected to dominate the solubility characteristics of this compound.[4]

Physicochemical Properties Influencing Solubility

-

Polarity: The molecule possesses both highly polar (sulfonic acid, amino group) and nonpolar (methyl group, pyridine ring) regions, making it amphiphilic to some extent.

-

Hydrogen Bonding: The sulfonic acid and amino groups are excellent hydrogen bond donors and acceptors, suggesting strong interactions with protic solvents.

-

Acidity and Basicity: The sulfonic acid group is strongly acidic, while the amino group and the pyridine nitrogen are basic. This zwitterionic character at certain pH values will significantly impact aqueous solubility.

Predicted Solubility in Common Laboratory Solvents

Based on these properties, a qualitative solubility profile can be predicted. This serves as a valuable starting point for experimental design.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The sulfonic acid and amino groups can form strong hydrogen bonds with water. The zwitterionic nature of the molecule in aqueous solution enhances its solubility. |

| Methanol, Ethanol | High to Moderate | These polar protic solvents can also engage in hydrogen bonding, though likely less effectively than water. | |

| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can solvate the polar functional groups of the molecule. |

| Acetonitrile | Moderate to Low | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Acetone | Low | Acetone is less polar than other aprotic solvents and a weaker hydrogen bond acceptor. | |

| Nonpolar | Toluene, Hexane | Very Low to Insoluble | The large polarity difference between the solute and these nonpolar solvents will prevent significant dissolution. "Like dissolves like" is the governing principle here. |

This predicted profile underscores the importance of empirical determination to ascertain the quantitative solubility of this compound in these solvents.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[5][6]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the saturated solution by interpolating its analytical response from the calibration curve.

-

Data Analysis and Reporting

The solubility should be reported in standard units, such as mg/mL or mol/L, at the specified temperature. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Key Concepts

To aid in the understanding of the principles and workflows discussed, the following diagrams are provided.

Caption: The process of achieving a saturated solution at equilibrium.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong theoretical basis predicts high solubility in polar protic solvents, particularly water, and diminishing solubility in less polar and nonpolar solvents. This guide provides the foundational knowledge and a detailed, actionable experimental protocol for researchers to empirically determine the solubility of this compound in their solvents of interest. The accurate determination of its solubility profile is a critical step in unlocking the full potential of this compound in drug discovery and chemical synthesis.

References

-

J&K Scientific. This compound, 97% | 40741-48-8. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Avdeef, A. (2007). Solubility of sparingly-soluble drugs. In Drug Bioavailability (pp. 1-38). Springer, New York, NY.

-

PubChem. 4-aminopyridine-3-sulfonic Acid. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 6-Amino-5-Methylpyridine-3-Carbonitrile Detailed Information, Properties, Applications, Safety Data & High-Purity Supplier China [nj-finechem.com]

- 3. synchem.de [synchem.de]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 40741-48-8 [chemicalbook.com]

- 6. This compound CAS#: [m.chemicalbook.com]

Tautomerism in Substituted Aminopyridines: A Technical Guide for Drug Development Professionals

A Technical Guide to Tautomerism in Substituted Aminopyridines for Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1][2] In the realm of medicinal chemistry, the tautomeric behavior of heterocyclic compounds, particularly substituted aminopyridines, is of critical importance. Aminopyridines are privileged scaffolds found in numerous marketed drugs and clinical candidates. Their biological activity, physicochemical properties, and pharmacokinetic profiles are intimately linked to the predominant tautomeric form present under physiological conditions. This guide provides an in-depth technical exploration of tautomerism in substituted aminopyridines, designed for researchers, scientists, and drug development professionals. We will delve into the structural nuances of amino-imino tautomerism, dissect the key factors governing the equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the critical impact of this phenomenon on drug design.

The Core Principle: Amino-Imino Tautomerism in the Pyridine Scaffold

The defining characteristic of 2- and 4-substituted aminopyridines is their ability to exist in a tautomeric equilibrium between two forms: the amino form and the imino form.[3] This is a specific type of prototropic tautomerism, involving the migration of a proton between the exocyclic nitrogen and the endocyclic (ring) nitrogen atom.[4][5]

-

Amino Tautomer: This form maintains the aromaticity of the pyridine ring. The exocyclic nitrogen is a true amino group (-NH2).

-

Imino Tautomer: This form disrupts the ring's aromaticity, resulting in a quinonoid-like structure. The exocyclic nitrogen becomes an imine (=NH), and the proton resides on the ring nitrogen, creating a pyridone-imine structure.

Historically, it was debated which form predominated, but extensive evidence now confirms that for most simple aminopyridines, the amino form is overwhelmingly more stable .[3][6] The primary driving force for this preference is the preservation of the aromatic resonance energy, which is substantially lost in the non-aromatic imino form.[3] Computational studies on 2-amino-4-methylpyridine, for instance, show the canonical amino structure to be significantly more stable (by 13.60 kcal/mol) than the corresponding imino tautomer in the gas phase.[7][8][9]

Below is a visualization of this fundamental equilibrium for a generic 2-aminopyridine.

Caption: Prototropic equilibrium between the stable aromatic amino tautomer and the less stable non-aromatic imino tautomer of 2-aminopyridine.

Factors Influencing the Tautomeric Equilibrium

While the amino form is generally favored, the position of the tautomeric equilibrium (defined by the constant, K_T = [imino]/[amino]) is not static. It is a dynamic balance influenced by a subtle interplay of structural and environmental factors. Understanding and predicting these shifts is a cornerstone of rational drug design.

Electronic Effects of Substituents

The nature and position of other substituents on the pyridine ring can significantly alter the relative stability of the tautomers.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) can stabilize the negative charge that develops on the ring in the imino form's zwitterionic resonance structure. This can decrease the energy gap between the amino and imino forms, potentially increasing the population of the imino tautomer.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or alkyl groups enhance the electron density of the aromatic ring, further stabilizing the already-favored amino tautomer.

The position of the substituent is also critical. For example, a substituent at the 6-position of a 2-aminopyridine will have a more direct electronic influence on the equilibrium compared to a substituent at the 4-position.

Solvent Effects: The Polarity Paradigm

The surrounding solvent environment plays a crucial role, primarily through its polarity and its ability to form hydrogen bonds.[6]

-

Apolar Solvents (e.g., Toluene, Chloroform): In non-polar environments, the less polar amino tautomer is generally favored.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both tautomers. However, the imino form often has a larger dipole moment and distinct hydrogen bond donor/acceptor sites (e.g., the N-H on the ring and the exocyclic =NH). This can lead to preferential stabilization of the imino tautomer, shifting the equilibrium.[10]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. In some heterocyclic systems, polar aprotic solvents like DMSO have been shown to favor the imino tautomer compared to apolar solvents.[10]

The dramatic influence of the solvent highlights the necessity of studying tautomeric preferences in conditions that mimic the physiological environment.

pH and Ionization State

Since tautomerization is a prototropic process, the pH of the medium is a critical determinant. The protonation or deprotonation of the aminopyridine scaffold creates different species, each with its own tautomeric preference.

-

Acidic Conditions: Protonation typically occurs on the most basic nitrogen. For the amino tautomer, this is the ring nitrogen. The resulting cation is resonance-stabilized.

-

Basic Conditions: Deprotonation can occur from the exocyclic amino group, forming an anion that is also resonance-stabilized.

The pKa of the compound is, therefore, a composite value reflecting the equilibria between all neutral and ionized tautomeric forms. A change in pH can dramatically shift the dominant species and, consequently, the observed biological activity.[11]

Caption: Influence of pH on the overall equilibrium of a substituted aminopyridine, involving protonated, neutral, and anionic species.

Methodologies for Characterizing Tautomeric Equilibria

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric systems.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[1]

-

¹H NMR: The chemical shifts of protons attached to nitrogen (N-H) and carbon are highly sensitive to the electronic environment. The amino (-NH2) protons will have a different chemical shift and appearance compared to the imino (=NH) and ring (N-H) protons.

-

¹³C NMR: The carbon chemical shifts, particularly for the carbons attached to the amino/imino group (C2 or C4) and adjacent carbons, differ significantly between tautomers due to changes in hybridization and aromaticity.

-

¹⁵N NMR: Although less common, ¹⁵N NMR provides direct insight into the nitrogen environment and can be definitive in assigning tautomeric forms.

UV-Vis Spectroscopy: The electronic transitions of the amino and imino forms are distinct. The aromatic amino form typically has a π-π* transition at a different wavelength than the quinonoid-like imino form. By comparing the spectrum of the compound to that of "fixed" derivatives (where the proton is replaced by a methyl group to lock the tautomeric form), the equilibrium constant in various solvents can be quantified.[12]

Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups characteristic of each tautomer.[13]

-

Amino form: Shows characteristic N-H stretching vibrations for the -NH2 group.

-

Imino form: Shows C=N stretching vibrations and a different N-H stretching frequency for the ring N-H.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[7][9] They provide critical insights into the energetics of the system.

Typical DFT Workflow for Tautomer Analysis:

-

Geometry Optimization: The 3D structure of each putative tautomer is optimized in the gas phase to find its lowest energy conformation.

-

Frequency Calculation: This is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Relative Energy Calculation: The electronic energies, including ZPVE corrections, are compared to determine the relative stability of the tautomers in the gas phase. A transition state for the interconversion can also be calculated to determine the energy barrier.[8][9]

-

Solvation Modeling: To simulate solution-phase behavior, calculations are repeated using a continuum solvation model (e.g., PCM, SMD). This accounts for the bulk electrostatic effects of the solvent and is crucial for obtaining results that correlate with experimental data.[14]

Caption: A streamlined workflow for the computational (DFT) analysis of tautomeric equilibria in different environments.

Impact on Drug Design and Development

The specific tautomer that interacts with a biological target dictates the molecule's efficacy. Since different tautomers have different shapes, hydrogen bonding patterns, and electrostatic potentials, they will exhibit different binding affinities for a receptor or enzyme active site.

-

Pharmacodynamics: A drug may be designed to bind in its less stable tautomeric form. The energetic "cost" of adopting this form upon binding must be offset by favorable interactions within the binding pocket. This is a key consideration in structure-based drug design.

-

Pharmacokinetics (ADME): Physicochemical properties like solubility, lipophilicity (logP), and membrane permeability are tautomer-dependent. The imino form is often more polar than the amino form, which can decrease its ability to cross cellular membranes. The presence of an unrecognized, less permeable tautomer can lead to poor oral bioavailability.

-

Intellectual Property: The existence of multiple tautomers can have implications for patent claims. It is crucial to characterize and claim all relevant tautomeric forms of an active pharmaceutical ingredient (API).

Data Summary: Tautomeric Preferences

The following table summarizes the generally observed tautomeric preferences for aminopyridines under different conditions.

| Condition | Predominant Tautomer | Key Rationale |

| Gas Phase | Amino | Preservation of Aromaticity[3] |

| Apolar Solvent | Amino | Lower polarity is favored |

| Polar Protic Solvent | Varies (often Amino , but Imino population can increase) | Specific H-bonding interactions can stabilize the more polar Imino form[10] |

| Presence of EWGs | Amino (but Imino stability increases) | EWGs stabilize the partial negative charge on the ring in the Imino form |

Conclusion

Tautomerism in substituted aminopyridines is not a mere academic curiosity; it is a critical variable that profoundly influences the entire drug discovery and development pipeline.[2][15] The assumption that a molecule exists as a single, static structure is a perilous oversimplification. A thorough understanding and characterization of the tautomeric landscape is essential for optimizing drug-target interactions, achieving desirable pharmacokinetic profiles, and building robust intellectual property. By employing a synergistic combination of high-resolution spectroscopy and sophisticated computational modeling, drug development professionals can navigate the complexities of tautomerism, leading to the design of safer, more effective medicines.

References

-

Al-Omary, F. A. M., El-Emam, A. A., & Ali, T. F. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4, 589. [Link]

-

ResearchGate. (n.d.). (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Retrieved January 17, 2026, from [Link]

-

Forlani, L. (1992). Tautomerism of some amino aza‐containing heterocycles. Journal of Heterocyclic Chemistry, 29(6), 1461–1464. [Link]

-

ResearchGate. (n.d.). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Retrieved January 17, 2026, from [Link]

-

Angyal, S. J., & Angyal, C. L. (1952). The Tautornerism of N-Hetero-aromatic Amines. Part I. Journal of the Chemical Society, 1461. [Link]

-

Boufelfel, A., et al. (n.d.). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect. Retrieved January 17, 2026, from [Link]

-

Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Tautomer. Retrieved January 17, 2026, from [Link]

-

Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329. [Link]

-

ResearchGate. (n.d.). Tautomerism of heterocycles: Five-membered rings with one heteroatom. Retrieved January 17, 2026, from [Link]

-

Al-Omary, F. A. M., El-Emam, A. A., & Ali, T. F. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed. [Link]

-

Dreyfus, M., Dodin, G., Bensaude, O., & Dubois, J. E. (1975). Tautomerism of purines. 2. Amino-imino tautomerism in 1-alkyladenines. Journal of the American Chemical Society, 97(9), 2369–2376. [Link]

-

ResearchGate. (n.d.). (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Retrieved January 17, 2026, from [Link]

-

ChemEurope.com. (n.d.). Tautomer. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (n.d.). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. Retrieved January 17, 2026, from [Link]

-

Hasanein, A. A., & Senior, S. A. (2011). DFT calculations of amine‐imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water. International Journal of Quantum Chemistry, 111(15), 3993–4010. [Link]

-